molecular formula C4H5N3O2 B1422720 Isoxazole-3-carbohydrazide CAS No. 62438-02-2

Isoxazole-3-carbohydrazide

Cat. No. B1422720
CAS RN: 62438-02-2
M. Wt: 127.1 g/mol
InChI Key: BIDIOFINQYYTRY-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .


Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic moiety . The molecular formula of Isoxazole-3-carbohydrazide is C10H8BrN3O2 .


Chemical Reactions Analysis

Among various novel synthetic techniques in use for isoxazole synthesis, most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . The particular disadvantages associated with metal-catalyzed reactions are high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 233.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The topological polar surface area is 90.4 Ų .

Scientific Research Applications

Anticancer Activity

Isoxazole derivatives have been identified as potential HDAC inhibitors which are used in cancer treatment to regulate gene expression. They show promise in anticancer therapies due to their ability to interfere with the cell cycle and induce apoptosis in cancer cells .

Antibacterial and Antimicrobial Activity

Isoxazole-3-carbohydrazide has been used to synthesize derivatives that exhibit significant antibacterial and antimicrobial properties. These derivatives are synthesized by reacting this compound with different substituted acids, which are then evaluated for their antimicrobial efficacy .

Neurological Disorders

Functionalized N′-benzylidene-5-phenylthis compound derivatives have been synthesized and utilized for MAO-A and MAO-B inhibition . These enzymes play a critical role in neurological disorders, and their inhibition can be beneficial in treating such conditions .

Anti-inflammatory Agents

Isoxazole scaffolds are found in drugs like parecoxib , which acts as a COX2 inhibitor. COX2 inhibitors are used as anti-inflammatory agents, providing relief from pain and inflammation without the gastrointestinal side effects associated with traditional NSAIDs .

Immunosuppressant Agents

The core structure of isoxazole is present in drugs like leflunomide , which acts as an immunosuppressant agent. Such agents are crucial in preventing organ rejection after transplantation and in treating autoimmune diseases .

Antioxidant Properties

Isoxazole derivatives also exhibit antioxidant properties , which are important in protecting cells from oxidative stress that can lead to chronic diseases such as cancer and heart disease .

Each of these applications represents a unique field where this compound plays a pivotal role, showcasing its versatility and importance in scientific research.

An overview of metal-free synthetic routes to isoxazoles Synthesis, biological evaluation and docking study of some novel… An overview of metal-free synthetic routes to isoxazoles: the…

Mechanism of Action

Isoxazole derivatives have been reported to exhibit a broad range of biological activities such as antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . The mechanism of action of these compounds is not explicitly mentioned in the retrieved papers.

Safety and Hazards

Isoxazole-3-carboxylic acid, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Therefore, there is a significant interest in the development of more potent and specific analogs of isoxazole-based compounds for biological targets .

properties

IUPAC Name

1,2-oxazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-6-4(8)3-1-2-9-7-3/h1-2H,5H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDIOFINQYYTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60710673
Record name 1,2-Oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62438-02-2
Record name 1,2-Oxazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60710673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Solid t-butyl-2-(3-isoxazolylcarbonyl)hydrazinecarboxylate (I88) (510 mg, 1.639 mmol) was treated with a solution of hydrochloric acid (4 M) in dioxane (8.19 ml, 32.8 mmol) and stirred under argon at RT for 6 hr. The solvent was evaporated in vacuo and the residue dissolved in methanol (˜10 ml), added to a 10 g SCX column and eluted with Dichloromethane (˜50 ml), methanol (˜50 ml) and a solution of ammonia (2 M) in methanol (˜100 ml). The basic fractions were combined and evaporated in vacuo to afford the free base as yellow dendriform crystals in 211.0 mg.
Name
t-butyl-2-(3-isoxazolylcarbonyl)hydrazinecarboxylate
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.19 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Isoxazole-3-carbohydrazide derivatives interesting for Alzheimer's disease research?

A: Alzheimer's disease (AD) is characterized by a decline in cognitive function, with a key contributing factor being the reduced levels of acetylcholine (ACh) in the brain []. this compound derivatives have shown promising results as potential inhibitors of acetylcholinesterase (AChE) []. AChE is an enzyme that breaks down ACh, so inhibiting it can lead to increased ACh levels and potentially ameliorate AD symptoms.

Q2: How are this compound derivatives characterized structurally?

A2: Researchers utilize various spectroscopic techniques to confirm the structure of synthesized this compound derivatives. These techniques commonly include:

  • IR (Infrared Spectroscopy): IR spectroscopy helps identify functional groups present in the molecule by analyzing their characteristic absorption of infrared radiation [, ].

Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives regarding their anti-cholinesterase activity?

A: While specific SAR details aren't provided in the abstracts, researchers are actively exploring the impact of structural modifications on the anti-cholinesterase activity of this compound derivatives []. By synthesizing and evaluating a series of compounds with variations in their chemical structure, they aim to identify the key structural features responsible for enhanced potency and selectivity towards AChE.

Q4: Beyond in vitro studies, has the anti-inflammatory potential of this compound derivatives been investigated in biological models?

A: Yes, research on a subset of this compound derivatives, specifically aza-bicyclic isoxazoline acylhydrazone derivatives, has progressed to in vivo studies using a carrageenan-induced air pouch model in mice []. These studies demonstrated the ability of these compounds to reduce leukocyte migration and decrease the levels of pro-inflammatory cytokines TNF-α and IL-1β, indicating a potential for anti-inflammatory applications.

Q5: Have computational methods been used to study this compound derivatives?

A: Yes, molecular docking studies have been employed to explore the potential interactions of this compound derivatives with biological targets. For instance, docking studies with the human histamine H1 receptor suggest that some derivatives might act as inhibitors, contributing to their potential anti-inflammatory effects []. Furthermore, this compound derivatives are being investigated as potential antiparkinson agents through evaluation of their monoamine oxidase inhibitory activity and docking studies [, ].

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